Calcium-40

Vue d'ensemble

Description

Calcium-40 is a stable (non-radioactive) isotope of Calcium . It is both naturally occurring and produced by fission . Calcium-40 is considered “doubly magic” because it has 20 protons and 20 neutrons in its nucleus . As a result, this isotope is very stable .

Synthesis Analysis

Calcium-40 can be synthesized using the sol-gel synthesis method for the preparation of different calcium phosphates and composite materials . This method is a powerful tool for the synthesis of calcium hydroxyapatite and other phosphates, and different calcium phosphate-based composites at mild synthetic conditions resulted in high reproducibility, high phase purity, and desired morphology .Molecular Structure Analysis

Calcium-40 has an atomic number Z of 20 (number of protons), and a mass number A of 40 (number of nucleons). It has 20 neutrons . The isotopic mass of Calcium-40 is 39.9625909 (2) u (atomic weight of Calcium-40) .Chemical Reactions Analysis

Calcium-40, like other calcium ions, can undergo a variety of chemical reactions. For example, it can react with sulfate ions, sodium hydroxide, ammonium carbonate, and sodium oxalate . It can also be used in complexometric titrations .Physical And Chemical Properties Analysis

Calcium-40 is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It has a melting point of 842°C, a boiling point of 1484°C, and a density of 1.54 g/cm³ .Applications De Recherche Scientifique

Geochronology and Petrogenetic Studies :

- Ca-40 is used in high precision mass spectrometric determination for geochronology, specifically in the K-Ca dating method. This method provides precise age determinations for a broader range of geologic materials, such as meteorites, igneous, and metamorphic rocks (Marshall & DePaolo, 1982).

Biogeochemical Processes in Ecosystems :

- The isotopic compositions of Ca, including Ca-40, in surface waters have been studied to understand their role in forested ecosystems. Such studies focus on the interaction between vegetation and water-rock processes, influencing Ca isotope fractionation (Cenki‐Tok et al., 2009).

- In plant-mineral interactions, stable Ca isotopes, including Ca-40, offer insights into the biogeochemical cycling of Ca at the soil-water-plant scale (Schmitt et al., 2017).

Medical Research :

- Ca-40 plays a role in the study of parathyroids in calcium and phosphorus metabolism, contributing to the understanding of hormonal activities crucial for skeletal tissue development and maintenance (Munson, 1955).

- The measurement of total body calcium using the Ca-40(n, alpha)37 Ar reaction has been explored, offering insights into the physiological roles of calcium in the human body (Lewellen et al., 1979).

Environmental and Ecological Studies :

- Studies have investigated the calcium isotope fractionation in soil and vegetation, with Ca-40 isotopes providing a deeper understanding of biogeochemical processes in forest ecosystems (Page et al., 2008).

- Research on calcium isotopic composition in mantle xenoliths and minerals from Eastern China utilizes Ca-40 to study isotopic fractionation in the upper mantle, offering insights into mantle evolution (Kang et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

calcium-40 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPRJOBELJOOCE-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[40Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161493 | |

| Record name | Calcium, isotope of mass 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

39.9625908 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium-40 | |

CAS RN |

14092-94-5 | |

| Record name | Calcium, isotope of mass 40 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014092945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium, isotope of mass 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

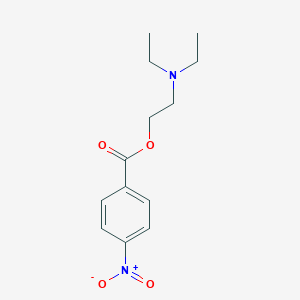

Synthesis routes and methods I

Procedure details

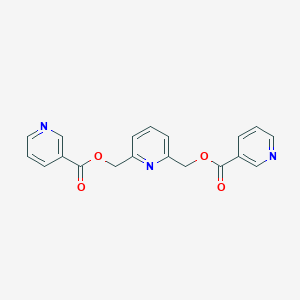

Synthesis routes and methods II

Procedure details

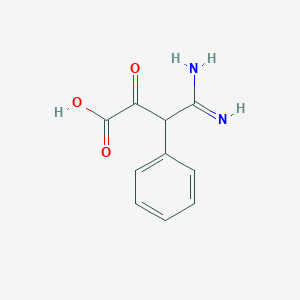

Synthesis routes and methods III

Procedure details

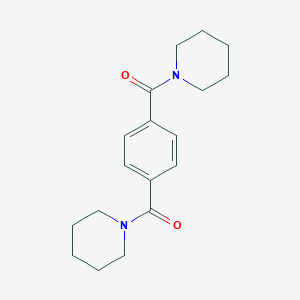

Synthesis routes and methods IV

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)